tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate
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Overview
Description
tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes dichlorophenyl, iodophenyl, and carbamate functional groups. Its unique chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Dichlorophenyl Ethyl Intermediate: This step involves the alkylation of 2,6-dichlorophenyl with ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Iodophenyl Group: The intermediate is then subjected to a halogen exchange reaction using sodium iodide in acetone to introduce the iodine atom.
Carbamate Formation: The final step involves the reaction of the iodophenyl intermediate with tert-butyl chloroformate and a suitable amine to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate or primary amines in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and polymers.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate: can be compared with similar compounds such as:
[2-(2,6-Dichloro-phenyl)-ethyl]-(3-bromo-benzyl)-carbamic acid tert-butyl ester: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
[2-(2,6-Dichloro-phenyl)-ethyl]-(3-chloro-benzyl)-carbamic acid tert-butyl ester: Contains a chlorine atom, which may affect its chemical stability and interaction with biological targets.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22Cl2INO2 |
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Molecular Weight |
506.2 g/mol |
IUPAC Name |
tert-butyl N-[2-(2,6-dichlorophenyl)ethyl]-N-[(3-iodophenyl)methyl]carbamate |
InChI |
InChI=1S/C20H22Cl2INO2/c1-20(2,3)26-19(25)24(13-14-6-4-7-15(23)12-14)11-10-16-17(21)8-5-9-18(16)22/h4-9,12H,10-11,13H2,1-3H3 |
InChI Key |
WAZZSNRJUIYQRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=C(C=CC=C1Cl)Cl)CC2=CC(=CC=C2)I |
Origin of Product |
United States |
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